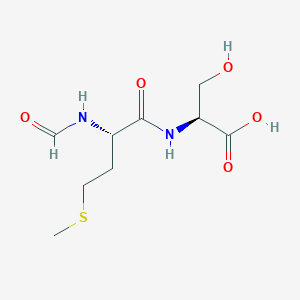
N-Formyl-L-methionyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-methionyl-L-serine is a derivative of the amino acids methionine and serine. This compound is particularly significant in the field of biochemistry and molecular biology due to its role in protein synthesis, especially in prokaryotic organisms and the mitochondria of eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl-L-methionyl-L-serine can be synthesized through the formylation of L-methionine followed by the coupling of the resulting N-formyl-L-methionine with L-serine. The formylation process typically involves the reaction of L-methionine with formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods to ensure high specificity and yield. Enzymes such as methionyl-tRNA formyltransferase are used to catalyze the formylation of methionine, which is then coupled with serine using peptide synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-serine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the formyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Derivatives with different functional groups replacing the formyl group.
Scientific Research Applications
N-Formyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Plays a crucial role in the initiation of protein synthesis in bacteria and mitochondria.
Medicine: Investigated for its potential role in immune response modulation and as a biomarker for certain diseases.
Industry: Used in the production of synthetic peptides and as a reagent in biochemical assays
Mechanism of Action
N-Formyl-L-methionyl-L-serine exerts its effects primarily through its role in protein synthesis. The formyl group allows the methionine residue to be recognized by the ribosome, facilitating the initiation of translation. This process is crucial in bacteria and mitochondria, where the formylated methionine is incorporated into the nascent protein chain .
Comparison with Similar Compounds
Similar Compounds
N-Formylmethionine: Similar in structure but lacks the serine residue.
N-Formylmethionyl-leucyl-phenylalanine: A tripeptide with different amino acid residues.
Methionine: The non-formylated version of the amino acid
Uniqueness
Its formyl group and the presence of both methionine and serine residues make it a versatile compound for research and industrial applications .
Properties
CAS No. |
31528-56-0 |
|---|---|
Molecular Formula |
C9H16N2O5S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1 |
InChI Key |
VWHPPKRHOBGYBS-BQBZGAKWSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


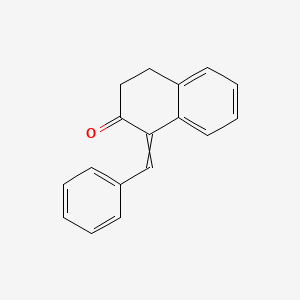
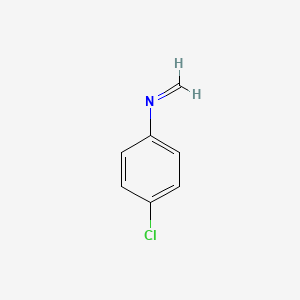
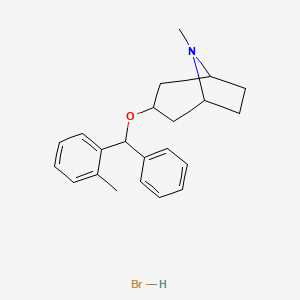
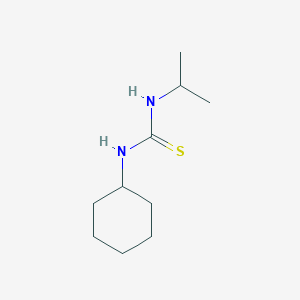
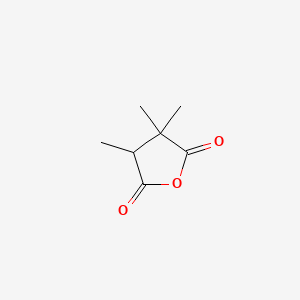


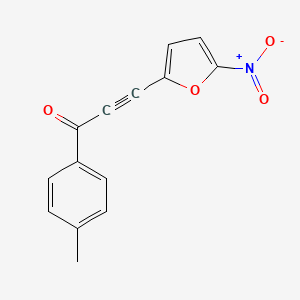



![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)

